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Compound of Interest

Compound Name: Ac4GalNAlk

Cat. No.: B15137719 Get Quote

Ac4GalNAlk: A Comprehensive Technical Guide
for Researchers
An In-depth Technical Guide on N-(4-pentynoyl)-galactosamine tetraacylated (Ac4GalNAlk) for

Metabolic Glycoengineering

This guide provides researchers, scientists, and drug development professionals with a

comprehensive overview of Ac4GalNAlk, a key metabolic chemical reporter for studying

glycosylation. It details its chemical properties, metabolic pathway, experimental protocols, and

data analysis techniques.

Introduction to Ac4GalNAlk
N-(4-pentynoyl)-galactosamine tetraacylated, commonly abbreviated as Ac4GalNAlk, is a

synthetic, cell-permeable monosaccharide derivative. It is an unnatural N-acetylgalactosamine

(GalNAc) analog containing a terminal alkyne group. This chemical handle allows for the

visualization and enrichment of glycoconjugates through a bioorthogonal chemical reaction

known as "click chemistry."[1][2] Ac4GalNAlk is a powerful tool in the field of metabolic

oligosaccharide engineering (MOE), enabling the study of protein glycosylation in living cells

and organisms.[1][3][4]

The addition of four acetyl groups enhances the molecule's cell permeability, allowing it to be

readily taken up by cells. Once inside the cell, the acetyl groups are removed by cellular
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esterases, and the resulting molecule enters the GalNAc salvage pathway.[1]

Chemical and Physical Properties
A summary of the key chemical and physical properties of Ac4GalNAlk is provided in the table

below.

Property Value Reference(s)

Full Chemical Name

2-deoxy-2-[(1-oxo-4-pentyn-1-

yl)amino]-1,3,4,6-Tetraacetate-

D-Galactopyranose

[5]

Common Synonyms
N-(4-pentynoyl)-galactosamine

tetraacylated, Ac4GalNAl
[6]

CAS Number 1810852-60-8 [3][5]

Molecular Formula C₁₉H₂₅NO₁₀ [7][8]

Molecular Weight 427.41 g/mol [7][8]

Appearance White to off-white solid [6]

Solubility
Soluble in DMSO, DMF, DCM,

THF, Chloroform
[6][9]

Storage Conditions Store at -20°C [9]

Metabolic Pathway and Bioorthogonal Labeling
Ac4GalNAlk is a metabolic chemical reporter that is processed by the cellular machinery for

glycosylation. The following diagram illustrates the metabolic pathway of Ac4GalNAlk and its

subsequent detection.
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Caption: Metabolic pathway of Ac4GalNAlk and subsequent bioorthogonal detection.
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As shown in the diagram, Ac4GalNAlk enters the cell and is deacetylated to GalNAlk. GalNAlk

is then phosphorylated by galactokinase-2 (GALK2) to form GalNAlk-1-Phosphate. This

intermediate is then converted to UDP-GalNAlk. This conversion is a critical and often rate-

limiting step. The endogenous UDP-N-acetylglucosamine pyrophosphorylases (AGX1/2) are

inefficient at converting GalNAlk-1-P to UDP-GalNAlk.[1] However, the expression of an

engineered pyrophosphorylase, mut-AGX1, dramatically increases the efficiency of this step,

leading to a significant enhancement in the labeling of glycoproteins.[1][3]

The resulting UDP-GalNAlk is then used as a substrate by various glycosyltransferases, such

as GalNAc-transferases (GalNAc-Ts), which incorporate the alkyne-modified sugar into growing

glycan chains on proteins.[1]

The alkyne handle on the incorporated sugar allows for its detection via the Copper(I)-

catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."[2] This reaction

forms a stable triazole linkage with an azide-containing probe, which can be a fluorophore for

imaging or biotin for enrichment and proteomic analysis.[1][2]

Experimental Protocols
The following sections provide detailed methodologies for key experiments involving

Ac4GalNAlk.

Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling glycoproteins in cultured mammalian

cells with Ac4GalNAlk.

Materials:

Ac4GalNAlk

Complete cell culture medium appropriate for the cell line

Mammalian cell line of interest (e.g., K-562, HeLa)

(Optional) Plasmid encoding mut-AGX1 for enhanced labeling

DMSO
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Procedure:

Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to

adhere and grow overnight.

Preparation of Ac4GalNAlk Stock Solution: Prepare a 10 mM stock solution of Ac4GalNAlk
in sterile DMSO.

(Optional) Transfection with mut-AGX1: For enhanced labeling, transfect cells with a plasmid

expressing mut-AGX1 according to the manufacturer's protocol. Allow for sufficient time for

protein expression (e.g., 24-48 hours).

Metabolic Labeling: Add the Ac4GalNAlk stock solution to the cell culture medium to a final

concentration of 10-50 µM.[3][4] The optimal concentration may vary depending on the cell

line and experimental goals.

Incubation: Incubate the cells for 24-72 hours under normal growth conditions (e.g., 37°C,

5% CO₂).

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove

unincorporated Ac4GalNAlk. The cells are now ready for downstream analysis.

Click Chemistry Reaction for Fluorescence Microscopy
This protocol outlines the steps for visualizing Ac4GalNAlk-labeled glycoproteins in fixed cells

using a fluorescent azide probe.

Materials:

Metabolically labeled cells (from section 4.1)

4% Paraformaldehyde (PFA) in PBS

0.5% Triton X-100 in PBS

Click Chemistry Reaction Buffer:

100 mM Tris-HCl, pH 8.5
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1 mM CuSO₄

100 µM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or other copper-chelating

ligand

10 mM Sodium Ascorbate

Fluorescent Azide Probe (e.g., Alexa Fluor 488 Azide)

PBS

Procedure:

Cell Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS.

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at

room temperature.

Washing: Wash the cells three times with PBS.

Click Reaction: Prepare the click chemistry reaction cocktail immediately before use. Add the

following reagents in order to the reaction buffer: fluorescent azide probe (e.g., 2-10 µM),

and freshly prepared sodium ascorbate.

Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room

temperature, protected from light.

Washing: Wash the cells three times with PBS.

Imaging: The cells are now ready for imaging using a fluorescence microscope with the

appropriate filter sets.

Experimental Workflow for Western Blot Analysis
The following diagram outlines the workflow for detecting Ac4GalNAlk-labeled glycoproteins

by Western blot.
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Caption: Workflow for Western blot analysis of Ac4GalNAlk-labeled glycoproteins.
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Quantitative Data and Applications
The use of mut-AGX1 significantly enhances the incorporation of Ac4GalNAlk into cellular

glycoproteins.

Application Key Finding Reference(s)

Enhanced Metabolic Labeling

Co-expression of mut-AGX1

increases the bioorthogonal

cell surface labeling with

Ac4GalNAlk by up to two

orders of magnitude.

[1]

Proteomic Analysis

Enables the enrichment of

alkyne-labeled glycoproteins

using biotin-azide for

subsequent identification and

quantification by mass

spectrometry.

[4]

Imaging Glycans

Allows for the visualization of

glycans in cells and developing

organisms.

[6]

Differential Glycoprotein

Labeling

Ac4GalNAlk labels a subset of

O-GalNAc glycoproteins,

providing a tool that is

complementary to azide-

tagged monosaccharide

analogs.

[3]

Conclusion
Ac4GalNAlk is a versatile and powerful tool for the study of protein glycosylation. Its ability to

be metabolically incorporated into glycans and subsequently detected with high specificity via

click chemistry provides researchers with a robust method for investigating the roles of

glycosylation in various biological processes. The optimization of its metabolic incorporation
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through the use of the engineered enzyme mut-AGX1 has further expanded its utility and

sensitivity, making it an indispensable reagent in the field of chemical glycobiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15137719?utm_src=pdf-custom-synthesis
https://scispace.com/papers/optimization-of-metabolic-oligosaccharide-engineering-with-1m6zps7yzf
https://www.lumiprobe.com/t/application/click-chemistry
https://pmc.ncbi.nlm.nih.gov/articles/PMC8501146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8501146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5399584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5399584/
http://www.confluore.com/usr/uploads/3/202009/2Click%20Chemistry%20Protocols.pdf
https://m.youtube.com/watch?v=3LXrOEdwPlA
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c75391469df45b81f44db9/original/metabolic-engineering-optimizes-bioorthogonal-glycan-labeling-in-living-cells.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5923286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5923286/
https://m.youtube.com/watch?v=yUstng0npaY
https://www.benchchem.com/product/b15137719#ac4galnalk-chemical-structure-and-properties-for-researchers
https://www.benchchem.com/product/b15137719#ac4galnalk-chemical-structure-and-properties-for-researchers
https://www.benchchem.com/product/b15137719#ac4galnalk-chemical-structure-and-properties-for-researchers
https://www.benchchem.com/product/b15137719#ac4galnalk-chemical-structure-and-properties-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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